N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine is a complex organic compound with a unique structure. It is composed of multiple amino acids and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino acid residues, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-threonyl-L-valyl-L-alanine stands out due to its unique combination of amino acids and functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
83155-88-8 |
---|---|
Molecular Formula |
C27H53N12O11P |
Molecular Weight |
752.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phosphonooxybutanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H53N12O11P/c1-12(2)18(23(43)36-14(4)25(45)46)38-24(44)19(15(5)50-51(47,48)49)39-20(40)13(3)35-22(42)17(9-7-11-34-27(31)32)37-21(41)16(28)8-6-10-33-26(29)30/h12-19H,6-11,28H2,1-5H3,(H,35,42)(H,36,43)(H,37,41)(H,38,44)(H,39,40)(H,45,46)(H4,29,30,33)(H4,31,32,34)(H2,47,48,49)/t13-,14-,15+,16-,17-,18-,19-/m0/s1 |
InChI Key |
SFVAADUTXFBCPT-JUKXBMAYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)OP(=O)(O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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